molecular formula C14H20N2O5S B2549664 N-[3-(2,5-DIMETHYLFURAN-3-YL)-3-HYDROXYPROPYL]-3,5-DIMETHYL-1,2-OXAZOLE-4-SULFONAMIDE CAS No. 1421497-66-6

N-[3-(2,5-DIMETHYLFURAN-3-YL)-3-HYDROXYPROPYL]-3,5-DIMETHYL-1,2-OXAZOLE-4-SULFONAMIDE

Cat. No.: B2549664
CAS No.: 1421497-66-6
M. Wt: 328.38
InChI Key: ILMZXZLEDOXFDF-UHFFFAOYSA-N
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Description

N-[3-(2,5-Dimethylfuran-3-yl)-3-hydroxypropyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a furan ring substituted with dimethyl groups, a hydroxypropyl chain, and an oxazole ring with a sulfonamide group, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide typically involves multiple steps, starting with the preparation of the furan and oxazole intermediates. One common method involves the reaction of 2,5-dimethylfuran with appropriate aldehydes under microwave irradiation to form the furan intermediate . This intermediate is then subjected to further reactions to introduce the hydroxypropyl and oxazole groups.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of selective catalysts for aldol condensation and hydrogenation-cyclization reactions . The process is designed to be efficient and scalable, suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-[3-(2,5-Dimethylfuran-3-yl)-3-hydroxypropyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form different functional groups.

    Reduction: The compound can be reduced under specific conditions to alter its functional groups.

    Substitution: Various substituents can be introduced to the furan and oxazole rings through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts for substitution reactions . The conditions vary depending on the desired reaction, typically involving controlled temperatures and pressures.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furfural derivatives, while reduction can produce alcohols or alkanes .

Scientific Research Applications

N-[3-(2,5-Dimethylfuran-3-yl)-3-hydroxypropyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. The compound’s sulfonamide group is known to inhibit certain enzymes, while the furan and oxazole rings contribute to its binding affinity and specificity . These interactions can modulate various biological processes, making it a valuable compound for therapeutic research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(2,5-Dimethylfuran-3-yl)-3-hydroxypropyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide is unique due to its combination of furan, oxazole, and sulfonamide groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications, distinguishing it from other similar molecules.

Properties

IUPAC Name

N-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O5S/c1-8-7-12(10(3)20-8)13(17)5-6-15-22(18,19)14-9(2)16-21-11(14)4/h7,13,15,17H,5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILMZXZLEDOXFDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(CCNS(=O)(=O)C2=C(ON=C2C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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